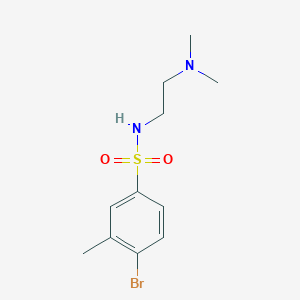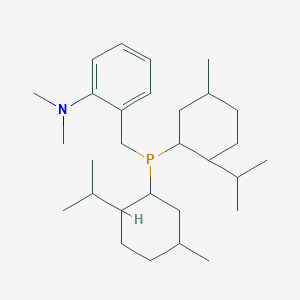
Phosphine, dimenthyl-(2-dimethylaminobenzyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is part of the broader class of organophosphorus compounds, which are widely used in various fields of chemistry due to their unique reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, dimenthyl-(2-dimethylaminobenzyl)- typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has been found to be a convenient synthetic route .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher throughput and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its organic groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a suitable catalyst and may be carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
科学研究应用
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications
作用机制
The mechanism by which phosphine, dimenthyl-(2-dimethylaminobenzyl)- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center with which the compound interacts.
相似化合物的比较
Similar Compounds
Similar compounds include:
Dimethylphenylphosphine: Another tertiary phosphine with similar reactivity but different steric and electronic properties.
Tris(dimethylamino)phosphine: A related compound with three dimethylamino groups bonded to the phosphorus atom.
Uniqueness
Phosphine, dimenthyl-(2-dimethylaminobenzyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C29H50NP |
|---|---|
分子量 |
443.7 g/mol |
IUPAC 名称 |
2-[bis(5-methyl-2-propan-2-ylcyclohexyl)phosphanylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C29H50NP/c1-20(2)25-15-13-22(5)17-28(25)31(19-24-11-9-10-12-27(24)30(7)8)29-18-23(6)14-16-26(29)21(3)4/h9-12,20-23,25-26,28-29H,13-19H2,1-8H3 |
InChI 键 |
WIVTYCUOWDLHRS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)P(CC2=CC=CC=C2N(C)C)C3CC(CCC3C(C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
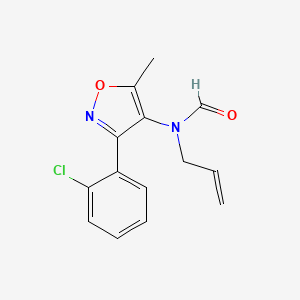
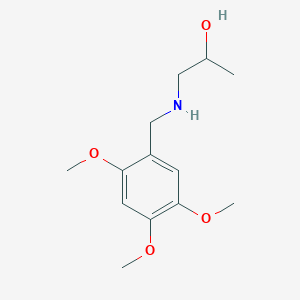
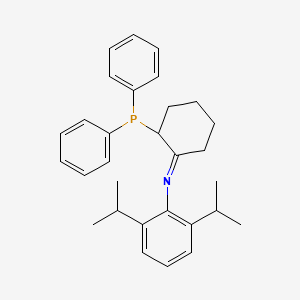
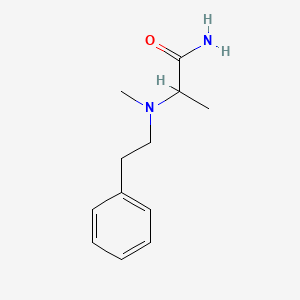
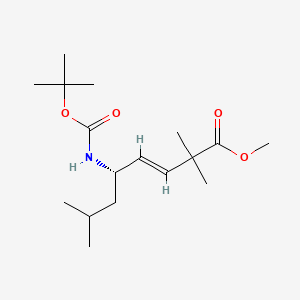
![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
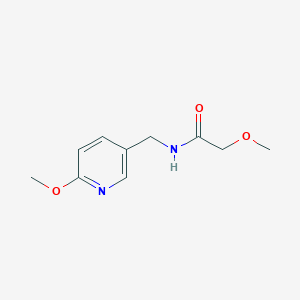
![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)
![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
